

# Application Notes and Protocols: Step-by-Step Neurite Outgrowth Quantification with fosgo-AM

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## Compound of Interest

Compound Name: Fosgonimeton

CAS No.: 2093305-05-4

Cat. No.: B10830022

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

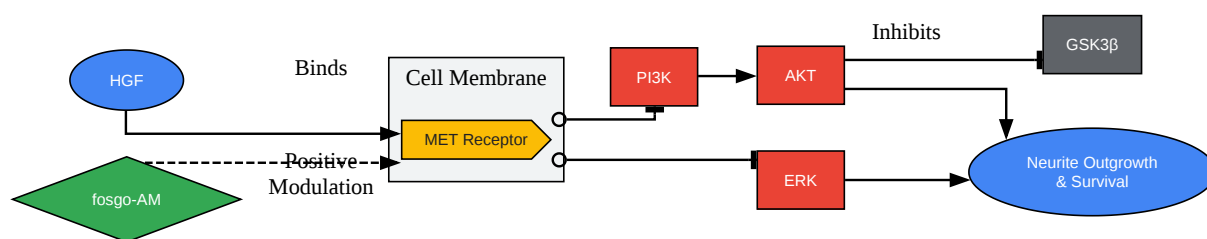
Fosgo-AM, the active metabolite of **fosgonimeton**, is a novel small molecule that acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system.<sup>[1][2]</sup> Activation of the HGF/MET pathway is known to induce potent neurotrophic signaling, leading to enhanced neuroplasticity.<sup>[1]</sup> Specifically, fosgo-AM has been shown to promote neurite outgrowth and synaptogenesis in primary neuronal cultures.<sup>[1][2]</sup> This makes it a compound of significant interest for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease. These application notes provide a detailed protocol for quantifying the effects of fosgo-AM on neurite outgrowth in primary neuron cultures.

### Mechanism of Action

Fosgo-AM positively modulates the HGF/MET signaling pathway. In the presence of HGF, fosgo-AM enhances the downstream signaling cascade, leading to increased phosphorylation

of key proteins such as ERK and AKT. These signaling pathways are crucial for cell survival, growth, and differentiation, including the extension and branching of neurites. The neuroprotective effects of fosgo-AM against excitotoxicity have been shown to be mediated by the AKT and ERK signaling pathways.

### Signaling Pathway



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Caption: HGF/MET signaling pathway modulated by fosgo-AM.

## Experimental Protocol: Neurite Outgrowth Quantification

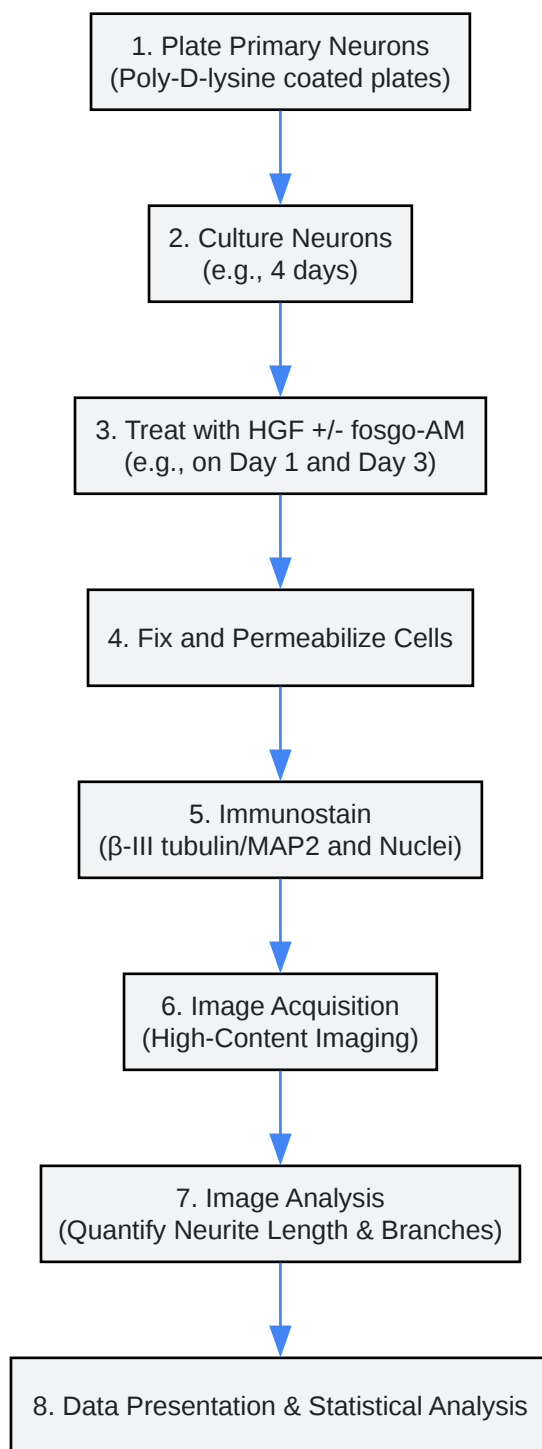
This protocol details the steps for treating primary neurons with fosgo-AM and quantifying the subsequent changes in neurite outgrowth.

### Materials

- Primary rat hippocampal or cortical neurons
- Neurobasal medium supplemented with B-27 and GlutaMAX
- Poly-D-lysine coated culture plates (96-well)
- Recombinant Human HGF
- Fosgo-AM

- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization solution (0.1% Triton X-100 in PBS)
- Blocking solution (3% BSA in PBS)
- Primary antibody: anti- $\beta$ -III tubulin or anti-MAP2
- Secondary antibody: Alexa Fluor conjugated
- Nuclear stain (e.g., Hoechst 33342)
- High-content imaging system or fluorescence microscope
- Image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software)

#### Experimental Workflow



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## References

- [1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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